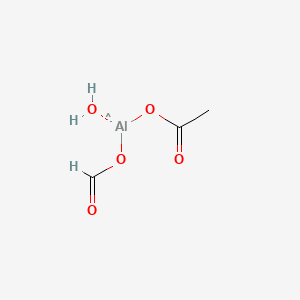
Aluminum formoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum formoacetate (CAS: 34202-30-7, Molecular Formula: C₄H₇AlO₅) is a coordination compound combining formate (HCOO⁻) and acetate (CH₃COO⁻) ligands with aluminum. It is a critical precursor in sol-gel processes for synthesizing high-performance alumina fibers . Its unique oligomeric structure, particularly the optimal ratio of oligomers (n(A):n(B):n(C) = 4:15:1), ensures low non-bond energy and high stability during fiber spinning . Applications span advanced ceramics, composite materials, and coatings due to its ability to form uniform gels upon solvent evaporation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum formoacetate can be synthesized by reacting formic acid with aluminum salts. One common method involves the reaction of formic acid with aluminum hydroxide or aluminum nitrate. The reaction typically occurs under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting formic acid with aluminum hydroxide or aluminum nitrate in large reactors. The reaction mixture is then filtered, and the product is purified through recrystallization. The final product is dried and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Aluminum formoacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide and carbon dioxide.
Reduction: It can be reduced to form aluminum metal and formic acid.
Substitution: It can undergo substitution reactions with other carboxylic acids to form different aluminum carboxylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Other carboxylic acids, such as acetic acid, are used in substitution reactions.
Major Products Formed:
Oxidation: Aluminum oxide and carbon dioxide.
Reduction: Aluminum metal and formic acid.
Substitution: Different aluminum carboxylates, depending on the carboxylic acid used.
Scientific Research Applications
Chemistry: Aluminum formoacetate is used as a precursor in the synthesis of alpha-alumina powders, which are essential in the production of ceramics and refractory materials. It is also used in the preparation of aluminum-based catalysts for various chemical reactions .
Biology and Medicine: In biological research, this compound is used to study the effects of aluminum compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Industry: In the industrial sector, this compound is used in the production of aluminum-based nanomaterials, which have applications in electronics, coatings, and catalysis. It is also used in the preparation of aluminum foam composite structures, which are lightweight and have excellent mechanical properties .
Mechanism of Action
The mechanism of action of aluminum formoacetate involves its ability to form stable complexes with various molecules. In chemical reactions, it acts as a catalyst by facilitating the formation of intermediate complexes that lower the activation energy of the reaction. In biological systems, it can interact with biomolecules such as proteins and nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural and Functional Analogs
The following table compares aluminum formoacetate with key analogs:
Key Comparative Analysis
Chemical Stability and Speciation
- This compound : Exhibits pH-dependent speciation. In neutral aqueous solutions, carboxyl groups act as bridging ligands, forming stable oligomers. Under acidic conditions, H⁺ disrupts coordination, leading to smaller clusters .
- Aluminum Chloride : Hydrolyzes aggressively in water, releasing HCl and forming Al(OH)₃ precipitates. Less stable in neutral pH compared to formoacetate .
- Aluminum Hydroxide : Stable in neutral to alkaline conditions but dissolves in strong acids/bases, limiting its use in acidic environments .
Research Findings
Sol-Gel Behavior and Fiber Formation
Molecular dynamics (MD) simulations reveal that this compound’s oligomeric structure (25–31 wt% solid content) ensures minimal non-bond energy (−450 to −500 kcal/mol), enabling uniform fiber formation during solvent evaporation . In contrast, aluminum chloride’s rapid hydrolysis complicates fiber integrity .
DFT Studies on Speciation
Density functional theory (DFT) studies show that this compound in neutral solutions forms [Al₆(OH)₁₂(HCOO)₆(CH₃COO)₆]⁶⁻ clusters with carboxyl bridges, whereas acidic conditions yield smaller [Al(H₂O)₆]³⁺ ions. This contrasts with aluminum lactate, which maintains tridentate lactate coordination regardless of pH .
Properties
CAS No. |
34202-30-7 |
|---|---|
Molecular Formula |
C3H6AlO5 |
Molecular Weight |
149.06 g/mol |
InChI |
InChI=1S/C2H4O2.CH2O2.Al.H2O/c1-2(3)4;2-1-3;;/h1H3,(H,3,4);1H,(H,2,3);;1H2/q;;+2;/p-2 |
InChI Key |
QZMBJBRDDGXUKQ-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Al]OC=O.O |
Canonical SMILES |
CC(=O)O[Al]OC=O.O |
Key on ui other cas no. |
34202-30-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















